molecular formula C9H11Cl2NO B13169889 3-Amino-1-(3,5-dichlorophenyl)propan-1-ol

3-Amino-1-(3,5-dichlorophenyl)propan-1-ol

Cat. No.: B13169889
M. Wt: 220.09 g/mol
InChI Key: DWSACBLRYAIXOO-UHFFFAOYSA-N
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Description

3-Amino-1-(3,5-dichlorophenyl)propan-1-ol is a high-purity chemical compound offered for research and development purposes. This organic building block belongs to the class of amino alcohols featuring a dichlorophenyl group, a structure of significant interest in medicinal chemistry and drug discovery. While specific biological data for this exact compound is limited in the public domain, its core structure is closely related to other bioactive dichlorophenyl-propanol derivatives. For instance, the compound 1-[(2,4-dichlorophenethyl)amino]-3-phenoxypropan-2-ol (SPI009) has been identified in published research as a broad-spectrum antibacterial and anti-biofilm agent effective against persistent forms of ESKAPE pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus . This suggests potential research applications for structural analogs in developing novel antimicrobial strategies, particularly for combating antibiotic-resistant bacteria and eradicating bacterial biofilms. Researchers may also explore this compound as a synthetic intermediate or precursor for the synthesis of more complex molecules, including potential pharmaceuticals. Its structure combines both a hydrogen-bond donor/acceptor (amino alcohol) and an aromatic halogenated system, making it a versatile scaffold. Handling and Safety: As with many research chemicals, appropriate safety precautions should be taken. Refer to the relevant Safety Data Sheet (SDS) for detailed handling and hazard information. This product is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic applications, or for use in humans or animals.

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

3-amino-1-(3,5-dichlorophenyl)propan-1-ol

InChI

InChI=1S/C9H11Cl2NO/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9,13H,1-2,12H2

InChI Key

DWSACBLRYAIXOO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(CCN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3,5-dichlorophenyl)propan-1-ol typically involves the reaction of 3,5-dichlorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amino alcohol . The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3,5-dichlorophenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-1-(3,5-dichlorophenyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and as a precursor for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3,5-dichlorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The chlorine atoms on the phenyl ring can enhance its binding affinity and selectivity towards certain targets . These interactions can modulate biological processes and lead to various physiological effects.

Comparison with Similar Compounds

Structural Isomers and Positional Analogues

3-Amino-3-(3,4-dichlorophenyl)propan-1-ol
  • Molecular Formula: C₉H₁₁Cl₂NO (same as the target compound)
  • Molecular Weight : 220.09
  • Key Difference: The amino group is at position 3 instead of position 1.
  • Implications: Positional isomerism alters hydrogen-bonding capacity and steric interactions. The C3-amino variant may exhibit reduced solubility in polar solvents compared to the target compound due to the shifted polar group.
3-Amino-3-(2,3-dimethylphenyl)propan-1-ol
  • Molecular Formula: C₁₁H₁₇NO
  • Molecular Weight : 179.26
  • Key Difference : Substitution of 3,5-dichlorophenyl with 2,3-dimethylphenyl.
  • The lower molecular weight (179.26 vs. 220.09) suggests enhanced bioavailability for pharmaceutical use .

Functional Group Variations

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
  • Molecular Formula: C₈H₁₃NOS (approximated from )
  • Key Difference: Replacement of dichlorophenyl with thiophene and amino group with methylamino (-NHCH₃).
  • Implications: The thiophene ring introduces sulfur-based conjugation, which may enhance π-π stacking in biological systems. The methylamino group reduces basicity compared to the primary amino group in the target compound .
3-(3,4-Dimethoxyphenyl)propan-1-ol
  • Molecular Formula : C₁₁H₁₆O₃
  • Molecular Weight : 196.24
  • Key Difference: Absence of amino group; dimethoxy substituents on the phenyl ring.
  • Implications: The lack of an amino group eliminates hydrogen-bonding sites, reducing water solubility.

Halogen-Substituted Analogues

(1S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol
  • Molecular Formula : C₉H₉ClF₂O
  • Molecular Weight : 206.62
  • Key Difference: Chlorine on the propanol chain and difluorophenyl substituent.
  • Implications: The S-configuration introduces stereochemical specificity, which is critical for enantioselective interactions in drug-receptor binding.

Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
3-Amino-1-(3,5-dichlorophenyl)propan-1-ol C₉H₁₁Cl₂NO 220.09 3,5-Cl₂Ph, -NH₂ at C1 High polarity due to -NH₂; moderate lipophilicity
3-Amino-3-(3,4-dichlorophenyl)propan-1-ol C₉H₁₁Cl₂NO 220.09 3,4-Cl₂Ph, -NH₂ at C3 Reduced solubility vs. target compound
3-(3,4-Dimethoxyphenyl)propan-1-ol C₁₁H₁₆O₃ 196.24 3,4-(OCH₃)₂Ph, -OH at C1 High lipophilicity; low hydrogen bonding
(1S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol C₉H₉ClF₂O 206.62 3,5-F₂Ph, -Cl at C3 Stereospecific; enhanced metabolic stability

Biological Activity

3-Amino-1-(3,5-dichlorophenyl)propan-1-ol is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structure includes an amino group and a dichlorophenyl moiety, which are critical for its interaction with biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C9H11Cl2NO
  • Molecular Weight : 220.09 g/mol
  • Chirality : The compound has a chiral center, leading to different stereoisomers that may exhibit varying biological activities.

Research indicates that this compound may influence several biochemical pathways:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in inflammatory pathways and microbial resistance. Specifically, it may inhibit the dual-specificity tyrosine phosphorylation-regulated kinase 1a (DYRK1A) and protein kinase B (AKT) signaling pathways, which are crucial in various cellular processes including apoptosis and cell cycle regulation.
  • Cellular Effects : It has been shown to modulate gene expression related to apoptosis. For instance, it can up-regulate pro-apoptotic proteins such as Bax while down-regulating anti-apoptotic proteins like Bcl-2, thereby promoting apoptosis in certain cell types.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • In Vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines. For example, in A549 human lung adenocarcinoma cells, treatment with this compound resulted in a notable reduction in cell viability (up to 36% at certain concentrations) .
CompoundCell LineViability Reduction (%)Reference
This compoundA54936%
Control (Cisplatin)A54919.7%

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Microbial Resistance : Preliminary studies suggest that it may have activity against Gram-positive bacteria and drug-resistant fungi. However, specific minimum inhibitory concentrations (MICs) were not consistently effective across all tested strains .

Study on Inflammatory Pathways

In a study focusing on the inhibition of DYRK1A and AKT pathways, researchers found that this compound significantly affected cellular signaling related to inflammation. This study highlighted the compound's potential as a therapeutic agent in diseases characterized by chronic inflammation.

Anticancer Efficacy in Animal Models

In vivo studies demonstrated that lower doses of the compound could exhibit therapeutic effects similar to established anticancer drugs. These findings support further exploration into its use as a potential treatment for various cancers.

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